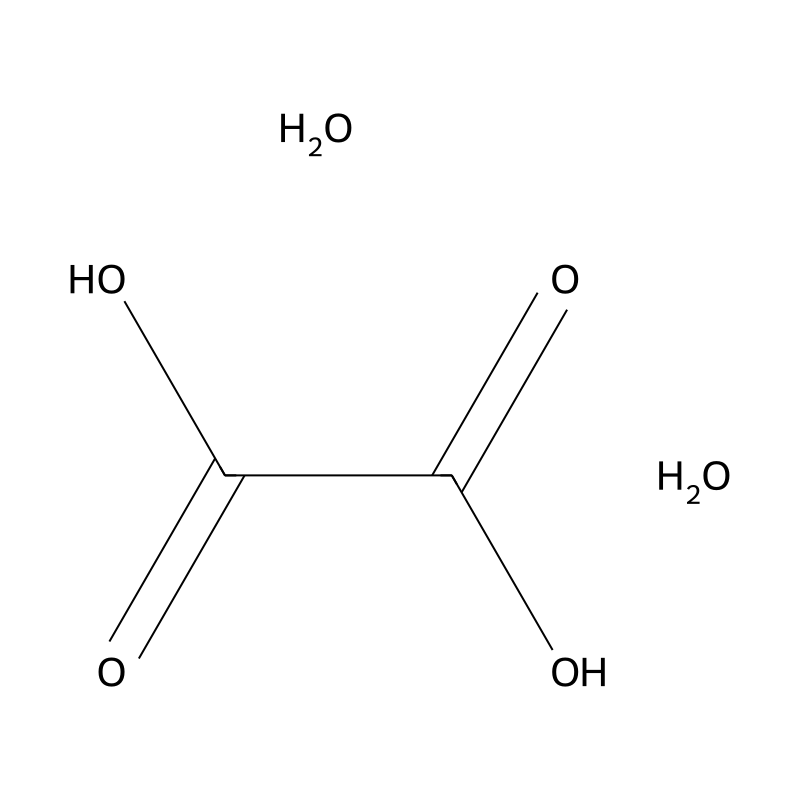

Oxalic acid dihydrate

C2H2O4 . 2 H2O

(COOH)2 . 2 H2O

C2H6O6

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C2H2O4 . 2 H2O

(COOH)2 . 2 H2O

C2H6O6

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

- Gravimetric analysis: It can precipitate specific metal cations as their corresponding oxalates, allowing for their quantitative determination through filtration and weighing. For instance, calcium oxalate is a common precipitate used to quantify calcium content in various samples .

- Complexometric titrations: Oxalic acid dihydrate serves as a titrant in complexometric titrations, where it forms stable complexes with metal ions like iron (Fe³⁺) or copper (Cu²⁺) at specific pH values. This allows for the determination of unknown metal ion concentrations by monitoring the change in solution color or using instrumental methods .

- Metal ion removal: Its chelating properties enable the removal of interfering metal ions from samples. This is crucial in various analytical techniques like atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS) for accurate measurement of other elements .

Buffering Agent

Oxalic acid dihydrate, with its pKa values of 1.27 and 4.27, can be used as a weak acid buffer in the pH range of 2.2 to 6.2. This buffering capacity is employed in:

- Enzyme studies: Maintaining a specific pH range is often critical for optimal enzyme activity. Oxalic acid dihydrate buffers can be used to create suitable reaction environments for studying enzymatic reactions .

- Chemical reactions: Specific pH conditions are also necessary for various chemical reactions. Oxalic acid dihydrate buffers can be used to control and maintain the desired pH throughout the reaction, ensuring optimal product yield or reaction efficiency .

Other Research Applications

Beyond the aforementioned uses, oxalic acid dihydrate finds application in other scientific research areas:

- Geological studies: It is used to dissolve carbonate minerals like calcite (CaCO₃) for further analysis of their elemental composition or isotopic ratios .

- Plant research: Oxalic acid naturally occurs in many plants and plays a role in various physiological processes. Researchers may use isotopically labeled oxalic acid dihydrate to study its metabolism and transport within plants .

Oxalic acid dihydrate, with the chemical formula C₂H₂O₄·2H₂O, is a crystalline organic compound that is a hydrated form of oxalic acid. It is recognized as the simplest dicarboxylic acid, featuring two carboxyl functional groups. This compound typically appears as white crystals and is highly soluble in water, making it prevalent in various biological and industrial processes. Oxalic acid dihydrate is derived from natural sources such as leafy greens (e.g., spinach and rhubarb) and can also be synthesized through

Oxalic acid dihydrate is a toxic compound and can be harmful if swallowed or inhaled. It can irritate the skin and eyes and cause serious eye damage. Safety precautions such as wearing gloves, protective clothing, and eye protection are essential when handling this compound.

Case Studies

Oxalic acid dihydrate is used in various scientific research applications. Here are a few examples:

- Metal oxalate synthesis: Due to its ability to form insoluble metal oxalates, oxalic acid dihydrate is often used to precipitate and isolate specific metal ions from solutions.

- Standardization of solutions: Oxalic acid dihydrate is a primary standard used to standardize solutions of potassium permanganate, a common oxidizing agent in titrimetric analysis.

Biologically, oxalic acid dihydrate plays significant roles:

- Metabolism: It is produced in the human body as a byproduct of metabolism, particularly from the metabolism of certain carbohydrates and glyoxylate. The compound can inhibit lactate dehydrogenase, an enzyme involved in anaerobic metabolism, which has implications for cancer treatment due to the Warburg effect observed in tumor cells .

- Toxicity: While it occurs naturally in many food sources, excessive consumption can lead to health issues. Oxalic acid binds calcium ions to form insoluble calcium oxalate crystals, which can result in kidney damage and other complications if ingested in large amounts

Oxalic acid dihydrate can be synthesized through various methods:

- Oxidation of Carbohydrates: A common laboratory method involves oxidizing carbohydrates such as sucrose using concentrated nitric acid. The process yields oxalic acid, which can then crystallize into its dihydrate form upon cooling .

- Neutralization Reactions: Oxalic acid can also be produced via neutralization reactions involving sodium hydroxide or potassium hydroxide with carbon dioxide under controlled conditions

Several compounds share similarities with oxalic acid dihydrate but exhibit distinct properties:

Compound Name Chemical Formula Unique Features Malonic Acid C₃H₄O₄ Contains three carbon atoms; used in synthesis of pharmaceuticals. Succinic Acid C₄H₆O₄ A four-carbon dicarboxylic acid; involved in energy metabolism. Fumaric Acid C₄H₄O₄ Unsaturated dicarboxylic acid; used as a food additive. Maleic Acid C₄H₄O₄ Isomer of fumaric acid; used in polymer production. Oxalic acid dihydrate stands out due to its strong acidity compared to other dicarboxylic acids and its significant biological activity related to calcium binding and potential toxicity. Its unique properties make it an important compound both industrially and biologically.

Physical Description

Dry Powder; Pellets or Large Crystals; Other Solid

Colorless solid; [ICSC] Colorless hygroscopic crystals; [Sigma-Aldrich MSDS]

COLOURLESS CRYSTALS.Hydrogen Bond Acceptor Count

6Hydrogen Bond Donor Count

4Exact Mass

126.01643791 g/molMonoisotopic Mass

126.01643791 g/molHeavy Atom Count

8Density

1.65 g/cm³LogP

-0.81Melting Point

101-102 °CUNII

0K2L2IJ59OGHS Hazard Statements

Aggregated GHS information provided by 466 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;

Reported as not meeting GHS hazard criteria by 6 of 466 companies. For more detailed information, please visit ECHA C&L website;

Of the 9 notification(s) provided by 460 of 466 companies with hazard statement code(s):;

H302 (99.78%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (99.78%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (18.48%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (40.22%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H373 (18.48%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.Drug Indication

For the treatment of varroosis (Varroa destructor) of honey bees (Apis mellifera) in brood-free colonies.ATC Code

QP53AG30

QP53AG03Pictograms

Corrosive;Irritant;Health Hazard

Other CAS

6153-56-6Wikipedia

Oxalic acid dihydrateUse Classification

Veterinary drugs -> Ectoparasiticides for topical use, incl. insecticides, Ectoparaciticides, insecticides and repellents -> Veterinary pharmacotherapeutic group -> EMA Drug Category

Veterinary drugs -> Ectoparasiticides for topical use, incl. insecticides -> Veterinary pharmacotherapeutic group -> EMA Drug CategoryGeneral Manufacturing Information

Not Known or Reasonably Ascertainable

Plastics Material and Resin ManufacturingDates

Last modified: 08-15-2023